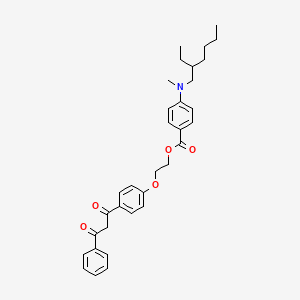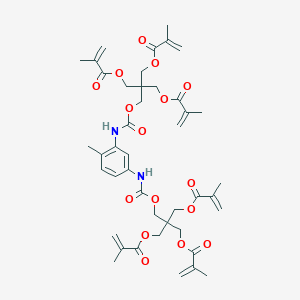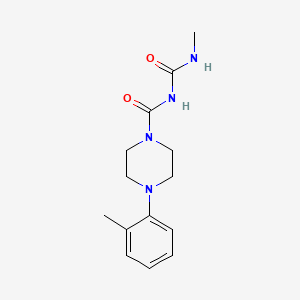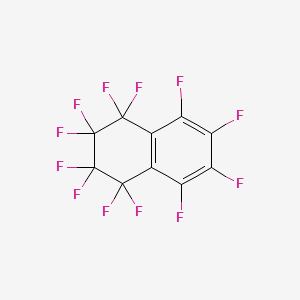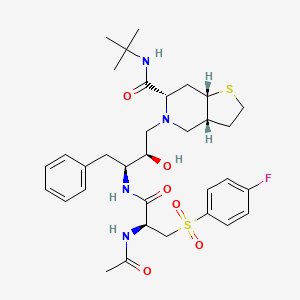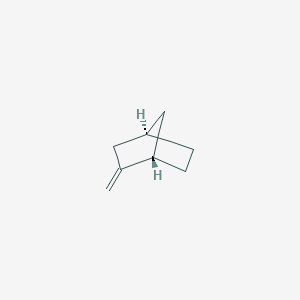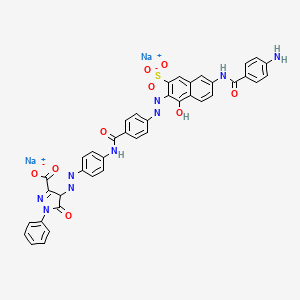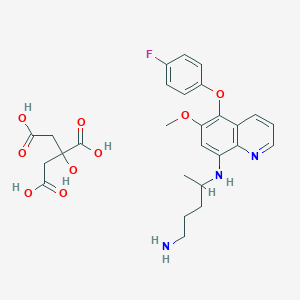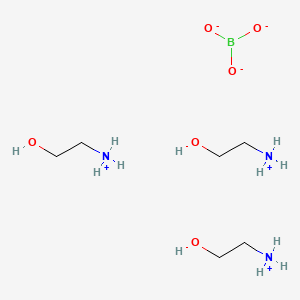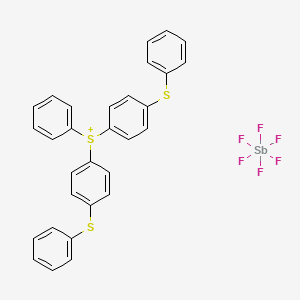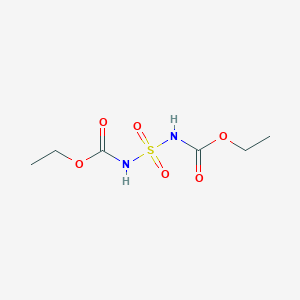
Diethyl sulfonyldicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl sulfonyldicarbamate is an organosulfur compound with the molecular formula C6H12N2O6S It is characterized by the presence of sulfonyl and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl sulfonyldicarbamate can be synthesized through the reaction of diethylamine with sulfuryl chloride, followed by the addition of carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Diethylamine with Sulfuryl Chloride: : [ \text{(C2H5)2NH} + \text{SO2Cl2} \rightarrow \text{(C2H5)2NSO2Cl} + \text{HCl} ]
-
Addition of Carbon Dioxide: : [ \text{(C2H5)2NSO2Cl} + \text{CO2} \rightarrow \text{(C2H5)2NSO2CO2} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl sulfonyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Azide derivatives.
Applications De Recherche Scientifique
Diethyl sulfonyldicarbamate has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of diethyl sulfonyldicarbamate involves its interaction with molecular targets through its sulfonyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfonyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl dithiocarbamate: Contains sulfur atoms in place of oxygen atoms in the carbamate group.
Sulfonamide derivatives: Share the sulfonyl functional group but differ in their overall structure.
Uniqueness
Diethyl sulfonyldicarbamate is unique due to its specific combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
56477-47-5 |
|---|---|
Formule moléculaire |
C6H12N2O6S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
ethyl N-(ethoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clé InChI |
DBNWERCTIICGMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NS(=O)(=O)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


